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Compound of Interest

Compound Name: PD0176078

Cat. No.: B15617703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met and Axl receptor

tyrosine kinases, in preclinical mouse models of cancer.

Introduction
BMS-777607 is an ATP-competitive inhibitor targeting the c-Met, Axl, Ron, and Tyro3 kinases,

with IC50 values in the low nanomolar range.[1] Dysregulation of the c-Met and Axl signaling

pathways is implicated in the progression of numerous cancers, promoting tumor growth,

survival, invasion, and metastasis.[2][3][4][5] BMS-777607 has demonstrated significant anti-

tumor efficacy in various preclinical cancer models by inhibiting these key signaling cascades.

[6][7][8] This document outlines the administration of BMS-777607 in mouse models, including

recommended dosage, administration routes, and detailed experimental protocols.

Mechanism of Action: Targeting c-Met and Axl
Signaling
BMS-777607 exerts its anti-tumor effects by binding to the ATP-binding site of c-Met and Axl

kinases, thereby preventing their phosphorylation and subsequent activation of downstream

signaling pathways.[1][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15617703?utm_src=pdf-interest
https://www.medchemexpress.com/BMS-777607.html
https://aacrjournals.org/clincancerres/article-pdf/12/12/3657/1963771/3657.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957976/
https://stage.abbviescience.com/en/cancer-targets/c-met.html
https://en.wikipedia.org/wiki/AXL_receptor_tyrosine_kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://aacrjournals.org/cancerres/article/79/10/2669/544979/Pan-TAM-Tyrosine-Kinase-Inhibitor-BMS-777607
https://pubmed.ncbi.nlm.nih.gov/22286523/
https://www.medchemexpress.com/BMS-777607.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/met-tyrosine-kinase-inhibitor-bms-777607
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


c-Met Signaling Pathway: The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met

triggers a signaling cascade that includes the RAS/MAPK, PI3K/AKT, and STAT pathways,

which are crucial for cell proliferation, survival, and motility.[4][10][11][12]

Axl Signaling Pathway: Axl is activated by its ligand, Gas6, leading to the activation of

downstream pathways such as PI3K/AKT, MAPK, and JAK/STAT, which are involved in cell

survival, proliferation, migration, and invasion.[3][5][13][14][15]

Below are diagrams illustrating the simplified signaling pathways inhibited by BMS-777607.
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Caption: Simplified c-Met Signaling Pathway and Inhibition by BMS-777607.
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Caption: Simplified Axl Signaling Pathway and Inhibition by BMS-777607.

Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of BMS-777607 in various mouse

models.

Table 1: Efficacy of BMS-777607 in Glioblastoma Xenograft Models

Cell Line
Mouse
Strain

Administr
ation
Route

Dosage
Treatmen
t
Schedule

Outcome
Referenc
e

SF126 CD1NuNu
Intraperiton

eal (i.p.)
30 mg/kg Daily

56% tumor

volume

reduction

[6]

U118MG CD1NuNu
Intraperiton

eal (i.p.)
30 mg/kg Daily

>91%

tumor

remission

[6]

Table 2: Efficacy of BMS-777607 in Other Cancer Xenograft Models
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Tumor
Model

Mouse
Strain

Administr
ation
Route

Dosage
Treatmen
t
Schedule

Outcome
Referenc
e

GTL-16

(Gastric)
Athymic Oral

6.25-50

mg/kg
Daily

Significant

tumor

volume

reduction

[1][16][17]

KHT

(Fibrosarco

ma)

C3H/HeJ
Not

Specified

25

mg/kg/day
Daily

28.3%

decrease

in lung

tumor

nodules

[1][8]

NCI-H226

(Mesotheli

oma)

Balb/c

nude

Intraperiton

eal (i.p.)
20 mg/kg

15 doses

over 3

weeks

Significant

tumor

growth

inhibition

[18]

NCI-H226

(Mesotheli

oma)

Balb/c

nude

Oral

gavage

5, 10, 25

mg/kg

21 doses

over 3

weeks

Significant

tumor

growth

inhibition

(25 mg/kg)

[18]

E0771

(Breast

Cancer)

C57BL/6J
Intraperiton

eal (i.p.)

25

mg/kg/day

Daily,

starting on

day 10

Significant

decrease

in tumor

growth and

lung

metastasis

(in

combinatio

n with anti-

PD-1)

[7]

Experimental Protocols
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Preparation of BMS-777607 Formulation
Materials:

BMS-777607 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Sterile water for injection (ddH2O) or Phosphate-buffered saline (PBS)

Protocol for Oral Gavage Formulation:

Dissolve BMS-777607 in DMSO to create a stock solution (e.g., 125 mg/ml).

To prepare a 1 mL working solution, add 40 µL of the DMSO stock solution to 450 µL of

PEG300 and mix until clear.

Add 50 µL of Tween 80 to the mixture and mix until clear.

Add 460 µL of ddH2O to bring the final volume to 1 mL.

The final formulation should be used immediately.[17]

Protocol for Intraperitoneal (i.p.) Injection Formulation:

Dissolve BMS-777607 in a vehicle such as 100 µL of DMSO per mouse per day.[7] Ensure

the final concentration of DMSO is non-toxic.

In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using BMS-

777607 in a xenograft mouse model.
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Caption: General Experimental Workflow for BMS-777607 In Vivo Studies.
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Detailed Protocol for Orthotopic Glioblastoma Model[6]
Mouse Strain: CD1NuNu mice

Cell Lines: U118MG or SF126 human glioblastoma cells

Procedure:

Tumor Cell Implantation:

Anesthetize mice with an intraperitoneal injection of Ketamine/Xylazine solution.

Position the mouse in a stereotactic frame.

Create a burr hole in the skull at the desired coordinates.

Stereotactically inject tumor cells into the brain.

Tumor Growth Monitoring:

Monitor tumor growth using Magnetic Resonance Imaging (MRI).

Initiate treatment once tumors are established.

Treatment:

Administer BMS-777607 at 30 mg/kg via intraperitoneal injection daily.

Administer a vehicle control to the control group.

Efficacy Assessment:

Continue MRI scans to monitor tumor volume changes.

At the end of the study, euthanize the mice and collect brain tissue.

Perform immunohistochemistry for markers of proliferation (Ki67) and apoptosis.

Perform Western blot analysis to confirm the inhibition of Axl phosphorylation.
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Detailed Protocol for Syngeneic Breast Cancer Model[7]
Mouse Strain: C57BL/6J mice

Cell Line: E0771 murine triple-negative breast cancer cells

Procedure:

Tumor Cell Implantation:

Implant E0771 cells orthotopically into the mammary fat pad.

Treatment Initiation:

Begin treatment when tumors become palpable (e.g., on day 10 post-implantation).

Treatment Regimen:

Administer BMS-777607 at 25 mg/kg/day via intraperitoneal injection.

For combination studies, administer anti-PD-1 antibody (e.g., 100 µ g/mouse on specified

days).

Administer vehicle control (e.g., DMSO) and isotype control antibody to the respective

control groups.

Monitoring and Analysis:

Measure tumor growth every three days using calipers.

Monitor body weight as an indicator of toxicity.

At the end of the study, excise tumors and lungs (for metastasis analysis).

Perform flow cytometry on dissociated tumors to analyze immune cell infiltration (e.g.,

CD3+, CD4+, CD8+ T cells).

Pharmacokinetics and Toxicology
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Pharmacokinetic studies in Balb/c mice have been conducted.[16][19] Following a single oral

dose of 10 mg/kg, BMS-777607 is absorbed, and after an intravenous bolus of 5 mg/kg, it is

distributed.[16][19]

In terms of toxicology, studies have shown that BMS-777607 is generally well-tolerated at

effective doses.[6] No significant weight loss or morbidity was observed at concentrations of

30-50 mg/kg in animal models.[6] Similarly, oral administration of up to 50 mg/kg did not result

in observed toxicity in athymic mice.[1][17] Standard preclinical toxicology studies in rodents

are sufficient to determine a safe starting dose for clinical trials.[20]

Conclusion
BMS-777607 is a valuable tool for preclinical cancer research, demonstrating potent anti-tumor

activity in various mouse models through the inhibition of c-Met and Axl signaling pathways.

The protocols and data presented here provide a comprehensive guide for researchers to

effectively design and execute in vivo studies with this compound. Careful consideration of the

tumor model, administration route, and dosage is crucial for achieving optimal therapeutic

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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